molecular formula C11H15ClFNO3 B2957647 3-Amino-2-[(3-fluoro-4-methoxyphenyl)methyl]propanoic acid hydrochloride CAS No. 2089257-64-5

3-Amino-2-[(3-fluoro-4-methoxyphenyl)methyl]propanoic acid hydrochloride

Cat. No. B2957647
CAS RN: 2089257-64-5
M. Wt: 263.69
InChI Key: PWALNUHYMKGMNZ-UHFFFAOYSA-N
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Description

“3-Amino-2-[(3-fluoro-4-methoxyphenyl)methyl]propanoic acid hydrochloride” is a chemical compound with the CAS number 2089257-64-5 . It is characterized by the presence of an amino group, a carboxyl group, and a side chain or R group .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Amino-2-[(3-fluoro-4-methoxyphenyl)methyl]propanoic acid hydrochloride” such as melting point, boiling point, density, molecular formula, and molecular weight are not provided in the searched resources .

Scientific Research Applications

Histochemical Applications

One significant application involves the use of hydrochloric acid to catalyze the formation of fluorophores in histochemical condensation reactions. Specifically, the reaction between gaseous formaldehyde and certain phenylethylamines and indolylethylamines, when carried out in the presence of HCl gas, showed a fluorescence yield significantly higher than standard treatments. This method exhibits good specificity for indolylethylamines and 3-hydroxylated or 3-methoxylated phenylethylamines, allowing for distinct differentiation based on reactivity in the condensation reaction (Björklund & Stenevi, 1970).

Synthetic Chemistry and Antimicrobial Activity

In synthetic chemistry, the preparation of L-2-amino-5-arylpentanoic acids, which are constituent amino acids in AM-toxins, has been detailed. The synthesis process involves hydrolysis and decarboxylation steps that highlight the compound's utility in generating specific amino acid derivatives (Shimohigashi, Lee, & Izumiya, 1976). Additionally, derivatives of similar compounds have shown significant antimicrobial activity against various pathogens, indicating the potential of such molecules in developing new antimicrobial agents (Mickevičienė et al., 2015).

Corrosion Inhibition

Furthermore, derivatives of similar chemical structures have been investigated for their role in corrosion inhibition. Specifically, the study on 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole showed an inhibition performance of 98% at certain concentrations in hydrochloric acid medium, demonstrating the potential of such compounds in industrial applications like steel pickling processes (Bentiss et al., 2009).

Biochemical Synthesis

The synthesis of N- and O-phosphorothioylated amino acids showcases the utility of specific amino acid derivatives in modifying biochemical compounds. This method provides an efficient synthesis route, potentially enhancing the properties of polymers and other materials for medical applications (Baraniak et al., 2002).

Safety and Hazards

The compound has been classified with the GHS07 symbol, indicating that it may cause respiratory irritation (H335), eye irritation (H319), skin irritation (H315), and may be harmful if swallowed (H302) .

properties

IUPAC Name

2-(aminomethyl)-3-(3-fluoro-4-methoxyphenyl)propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO3.ClH/c1-16-10-3-2-7(5-9(10)12)4-8(6-13)11(14)15;/h2-3,5,8H,4,6,13H2,1H3,(H,14,15);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWALNUHYMKGMNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(CN)C(=O)O)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-2-[(3-fluoro-4-methoxyphenyl)methyl]propanoic acid hydrochloride

CAS RN

2089257-64-5
Record name 3-amino-2-[(3-fluoro-4-methoxyphenyl)methyl]propanoic acid hydrochloride
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